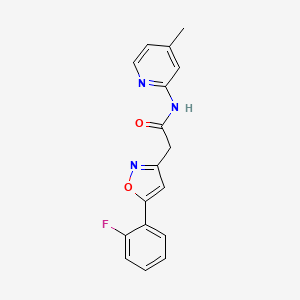
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis and Imaging
Compounds incorporating fluorine, such as fluorinated isoxazoles, have been explored for their potential in radiopharmaceutical synthesis, particularly for positron emission tomography (PET) imaging. For instance, the development of selective radioligands, like [18F]PBR111, demonstrates the utility of fluorine-18 labeled compounds in in vivo imaging of the translocator protein (18 kDa), which plays a significant role in neuroinflammation and is involved in various neurological disorders (Dollé et al., 2008).
Corrosion Inhibition
Research on acetamide derivatives has also identified their potential as corrosion inhibitors, an application critical in material science and engineering. Studies have shown that certain acetamide compounds can significantly reduce corrosion in metals, offering a protective solution in acidic environments, thereby extending the lifespan and durability of metal components (Yıldırım & Cetin, 2008).
Antipsychotic Potential
Isoxazole compounds and their derivatives have been evaluated for their therapeutic potential, including antipsychotic effects. Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed antipsychotic-like profiles without interacting with dopamine receptors, highlighting the diverse pharmacological applications of isoxazole derivatives (Wise et al., 1987).
Antitumor and Antibacterial Activities
The synthesis and evaluation of novel isoxazole compounds for their antitumor activities have shown promising results, with some derivatives exhibiting better anti-tumor activities. Such studies underscore the importance of isoxazole derivatives in the development of new chemotherapeutic agents (Qi Hao-fei, 2011). Additionally, isoxazoline and oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties, further emphasizing the broad spectrum of biological activities associated with isoxazole-based compounds (Varshney et al., 2009).
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-12-9-15(23-21-12)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJEHOAXOUESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)
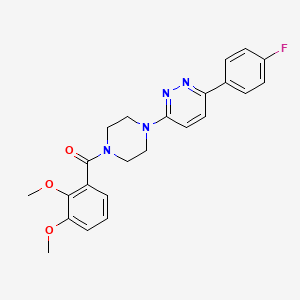
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)
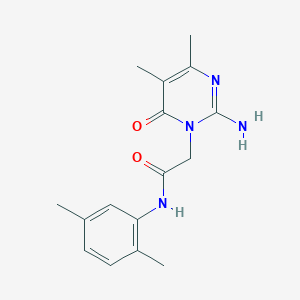
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)
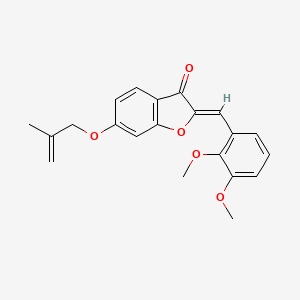
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)
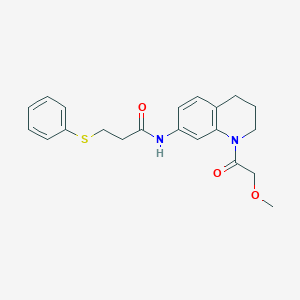
![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)